2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester

Catalog No.
S851786
CAS No.
1771970-52-5
M.F
C14H16N2O3S
M. Wt
292.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Methoxyphenylamino)-5-methylthiazole-4-carbox...

CAS Number

1771970-52-5

Product Name

2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester

IUPAC Name

ethyl 2-(3-methoxyanilino)-5-methyl-1,3-thiazole-4-carboxylate

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

InChI

InChI=1S/C14H16N2O3S/c1-4-19-13(17)12-9(2)20-14(16-12)15-10-6-5-7-11(8-10)18-3/h5-8H,4H2,1-3H3,(H,15,16)

InChI Key

BRXTVBSIGOOANC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=N1)NC2=CC(=CC=C2)OC)C

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NC2=CC(=CC=C2)OC)C

Boronic Acid Derivatives in Drug Design

Scientific Field: Bioorganic Chemistry

Summary of Application: This compound is considered for its potential as a boronic acid derivative, which is significant in the design of new drugs and drug delivery systems, especially as boron-carriers for neutron capture therapy.

Experimental Procedures: The stability of boronic pinacol esters in physiological conditions is tested, as these compounds tend to hydrolyze in water. The kinetics of hydrolysis is studied, focusing on the influence of pH and substituents on the aromatic ring.

Results: The rate of hydrolysis at physiological pH is quantified, providing insights into the suitability of these esters for pharmacological applications .

Catalytic Protodeboronation in Organic Synthesis

Scientific Field: Synthetic Chemistry

Summary of Application: The compound’s utility in catalytic protodeboronation processes is explored, which is a radical approach to functionalize alkenes through formal anti-Markovnikov hydromethylation.

Experimental Procedures: Protodeboronation of alkyl boronic esters is performed using a radical initiator, followed by Matteson–CH2–homologation to achieve the desired transformation.

Results: The successful application of this method to complex molecules like THC and cholesterol is demonstrated, showcasing the compound’s versatility in organic synthesis .

Synthesis of S-Benzylated or S-Alkylated Coumarins

Scientific Field: Heterocyclic Chemistry

Summary of Application: The compound is used in the synthesis of S-benzylated or S-alkylated coumarins, which are important in medicinal chemistry for their diverse biological activities.

Experimental Procedures: Reactions are conducted with various alkyl and benzyl halides in the presence of K2CO3 at room temperature to yield the coumarin derivatives.

Results: The synthesized coumarins are characterized and their potential biological activities are evaluated, contributing to the field of drug discovery .

2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester is an organic compound classified as a thiazole derivative. Thiazoles are heterocyclic compounds characterized by a five-membered ring containing nitrogen and sulfur atoms. This specific compound features a methoxyphenylamino group, a methyl group, and an ethyl ester functional group attached to the thiazole ring, contributing to its unique chemical properties. Its molecular formula is C14H16N2O3SC_{14}H_{16}N_{2}O_{3}S, and it has a molecular weight of approximately 288.35 g/mol.

, including:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce new functional groups.
  • Reduction: Reduction reactions can occur with reducing agents such as sodium borohydride or lithium aluminum hydride, converting certain functional groups to their reduced forms.
  • Substitution: Nucleophilic substitution reactions may take place at the thiazole ring, allowing nucleophiles to replace existing substituents under suitable conditions.

Research indicates that 2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester exhibits potential biological activities. It has been investigated for:

  • Antimicrobial properties: The compound shows efficacy against various microbial strains.
  • Antiviral activity: Preliminary studies suggest potential antiviral effects, warranting further exploration.
  • Anticancer properties: The compound's mechanism of action may involve modulation of specific molecular targets related to cancer cell proliferation and survival.

The synthesis of 2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester typically involves the condensation of starting materials under controlled conditions. One common synthetic route includes:

  • Reacting 3-methoxyaniline with 2-bromo-5-methylthiazole-4-carboxylic acid ethyl ester.
  • Utilizing a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
  • Conducting the reaction at elevated temperatures to facilitate product formation.

Industrial production may employ continuous flow reactors and automated systems for enhanced efficiency and yield, along with purification techniques like recrystallization and chromatography.

2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester has several applications across different fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules and as a reagent in organic reactions.
  • Biology: Explored for its potential therapeutic applications in drug development and pharmacological studies.
  • Industry: Utilized in developing new materials, such as polymers and coatings, due to its distinctive chemical properties.

The interactions of 2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester with biological targets have been a focus of research. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Understanding these interactions is crucial for elucidating its therapeutic potential and mechanism of action.

Several compounds share structural similarities with 2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester:

  • 2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid: This compound lacks the ethyl ester group but retains the core thiazole structure.
  • 2-(3-Methoxyphenylamino)-5-methylthiazole: This variant lacks both the carboxylic acid and ethyl ester groups.
  • 2-(3-Methoxyphenylamino)thiazole: This compound does not contain the methyl group on the thiazole ring.

Uniqueness

The uniqueness of 2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester lies in its combination of functional groups, which confer specific chemical and biological properties that differentiate it from similar compounds. Its structural features contribute to its potential applications in medicinal chemistry and materials science.

Thiazole chemistry traces its origins to the pioneering work of Arthur Rudolf Hantzsch and J. H. Weber in 1887, who first synthesized thiazole derivatives through α-haloketone-thioamide cyclization. Their discovery laid the foundation for the systematic exploration of thiazoles, including the identification of 5-aminothiazoles via the Cook–Heilbron synthesis (1947), which expanded synthetic routes for functionalized derivatives. By the early 20th century, thiazoles became integral to natural product chemistry, exemplified by thiamine (vitamin B₁), a thiazole-containing coenzyme critical for cellular metabolism.

Modern advancements in thiazole synthesis include Hantzsch-type cyclizations and thioamide-based methodologies, enabling precise control over substituent positioning. These developments have driven the exploration of thiazole derivatives in medicinal chemistry, particularly in anticancer, antimicrobial, and anti-inflammatory domains.

Significance of 2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester in Heterocyclic Chemistry

This compound represents a structurally complex thiazole derivative featuring:

  • Methoxyphenylamino substituent at position 2, enhancing lipophilicity and potential target binding.
  • Ethyl ester group at position 4, enabling prodrug conversion to the carboxylic acid in vivo.
  • Methyl group at position 5, influencing electronic and steric properties.

Its significance lies in its hybrid pharmacophore design, combining the bioactive thiazole core with aromatic and ester functionalities. Such structures are pivotal in molecular hybridization strategies to enhance drug efficacy and reduce toxicity.

Evolution of Research on Functionalized Thiazoles

EraKey DevelopmentsImpact
1887–1940Hantzsch synthesis of thiazoles; Cook–Heilbron 5-aminothiazole synthesisEstablished foundational synthetic routes.
1960–2000Development of thiourea-based cyclizations; bacteriostatic thiazole derivativesEnabled targeted substitutions for improved bioactivity.
2000–PresentGreen chemistry approaches (e.g., flow reactors); molecular docking-driven designAccelerated synthesis efficiency; rationalized structure-activity relationships (SAR).

Recent trends emphasize multi-targeting hybrids, such as thiazole-pyrazoline conjugates, which leverage synergistic pharmacological effects.

Relationship to Broader Thiazole Derivative Classifications

Thiazoles are categorized based on substituent patterns and biological roles:

ClassFeaturesExamples
Simple ThiazolesUnfused rings; minimal substituentsThiamine, 2-aminothiazole-4-carboxylic acid derivatives
BenzothiazolesFused benzene-thiazole systemsAlgol dyes, luciferin
FunctionalizedElectron-withdrawing/donating groups at C2, C4, or C5Meloxicam, 2-(3-Methoxyphenylamino)-5-methylthiazole derivatives

The target compound belongs to the functionalized thiazole class, distinguished by its carboxylic ester and methoxyphenylamino groups, which modulate solubility and target affinity.

Molecular Structure and Conformational Analysis

2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester represents a complex heterocyclic compound characterized by a thiazole ring system substituted with both aromatic amine and carboxylic ester functionalities [1]. The molecular framework consists of three primary structural components: a five-membered thiazole heterocyclic core containing nitrogen and sulfur atoms, a 3-methoxyphenylamino substituent at the 2-position, and an ethyl carboxylate group at the 4-position [1].

The conformational analysis reveals that the compound adopts a non-planar molecular geometry due to the spatial arrangement of its substituents [2] [3]. The methoxyphenyl group demonstrates significant deviation from planarity with respect to the thiazole ring, exhibiting a dihedral angle of approximately 38 degrees [4]. This conformational preference optimizes the balance between steric hindrance and electronic interactions within the molecular framework [2] [3].

The thiazole ring maintains its characteristic planar geometry, preserving the aromatic character essential for molecular stability [5]. The electronic structure exhibits delocalized π-electron systems across both the thiazole and phenyl ring components, contributing to overall molecular stabilization through extended conjugation [6] [4]. Conformational flexibility is limited around the carbon-nitrogen bond connecting the thiazole and phenyl rings due to partial double bond character resulting from resonance interactions [2] [3].

Structural ParameterCharacteristicImplication
Thiazole Ring Bond LengthsIntermediate between single and double bondsAromatic stability of thiazole ring
Carbon-Nitrogen Bond CharacterPartial double bond character due to conjugationContributes to electron delocalization
Carbon-Sulfur Bond CharacterPartial double bond character due to aromaticityMaintains ring aromaticity
Dihedral AnglesPhenyl ring twisted relative to thiazole planeOptimizes π-π interactions
Ring PlanarityThiazole ring maintains planarityMaintains aromatic character
Substituent OrientationMethoxy group coplanar with phenyl ringMaximizes resonance stabilization
Molecular GeometryOverall non-planar molecular geometryInfluences intermolecular interactions
Conformational FlexibilityLimited rotation around Carbon-Nitrogen bondAffects conformational energy barriers

Physicochemical Characterization and Constants

The physicochemical profile of 2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester reflects its heterocyclic nature and functional group composition [1]. The compound exhibits a molecular weight of 292.36 grams per mole with an exact mass of 292.08816355 daltons, as determined through high-resolution mass spectrometry analysis [1]. The molecular formula C₁₄H₁₆N₂O₃S indicates the presence of fourteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, three oxygen atoms, and one sulfur atom [1].

The lipophilicity characteristics are quantified by an XLogP3-AA value of 3.8, indicating moderate to high lipophilic character that influences membrane permeability and bioavailability properties [1]. The hydrogen bonding profile reveals one hydrogen bond donor and six hydrogen bond acceptors, contributing to intermolecular interaction patterns [1]. The topological polar surface area measures 88.7 square angstroms, which affects molecular transport properties across biological membranes [1].

Structural flexibility is characterized by six rotatable bonds, primarily associated with the ethyl ester chain and the methoxyphenyl substituent [1]. The molecular complexity index of 330 reflects the intricate arrangement of functional groups and ring systems within the compound structure [1]. The heavy atom count of 20 confirms the substantial molecular framework excluding hydrogen atoms [1].

PropertyValueReference
Molecular FormulaC₁₄H₁₆N₂O₃S [1]
Molecular Weight (g/mol)292.36 [1]
Exact Mass (Da)292.08816355 [1]
Monoisotopic Mass (Da)292.08816355 [1]
XLogP3-AA3.8 [1]
Hydrogen Bond Donor Count1 [1]
Hydrogen Bond Acceptor Count6 [1]
Rotatable Bond Count6 [1]
Topological Polar Surface Area (Ų)88.7 [1]
Heavy Atom Count20 [1]
Formal Charge0 [1]
Complexity330 [1]
Isotope Atom Count0 [1]
Covalently-Bonded Unit Count1 [1]

The compound is formally identified by the Chemical Abstracts Service registry number 1771970-52-5 and PubChem compound identifier 116526430 [1]. The International Union of Pure and Applied Chemistry nomenclature designates the compound as ethyl 2-(3-methoxyanilino)-5-methyl-1,3-thiazole-4-carboxylate [1]. The simplified molecular-input line-entry system representation is CCOC(=O)C1=C(SC(=N1)NC2=CC(=CC=C2)OC)C, providing a standardized structural encoding [1].

Structural Comparison with Related Thiazole Derivatives

Comparative structural analysis with related thiazole derivatives reveals significant insights into structure-activity relationships and molecular design principles [7] [2] [3]. The structural variations primarily involve modifications to the substituent at the 2-position of the thiazole ring and the nature of the carboxylic acid derivative at the 4-position [8].

Comparison with 4-methyl-2-phenylamino-thiazole-5-carboxylic acid ethyl ester demonstrates the impact of methoxy substitution and positional isomerism [9]. The reference compound exhibits a molecular weight of 262.33 grams per mole compared to 292.36 grams per mole for the target compound, reflecting the additional methoxy group contribution [9]. The presence of the methoxy substituent at the meta position introduces electron-donating resonance effects that influence the electronic distribution within the aromatic system [6] [4].

Structural comparison with 2-(3,5-dimethyl-phenyl)-thiazole-4-carboxylic acid ethyl ester illustrates the influence of different aromatic substituents [10]. The dimethyl-substituted analog exhibits a molecular weight of 261.34 grams per mole, demonstrating similar molecular size but different electronic characteristics due to the methyl versus methoxy substitution pattern [10]. The methoxy group provides both electron-donating and hydrogen bonding capabilities that are absent in the dimethyl analog [6] [4].

Analysis of thiazole derivatives with varying carboxylate ester chains reveals the impact of ester chain length on physicochemical properties [7] [6]. Ethyl ester derivatives generally exhibit enhanced lipophilicity compared to methyl ester analogs, influencing membrane permeability and bioavailability characteristics [8]. The ethyl ester moiety contributes to increased rotational flexibility and molecular volume compared to shorter chain esters [1].

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Structural Difference
2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl esterC₁₄H₁₆N₂O₃S292.361771970-52-5Ethyl ester at position 4, 3-methoxy substitution
2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acidC₁₂H₁₂N₂O₃S264.301551841-28-1Carboxylic acid at position 4, 2-methoxy substitution
2-((4-Methoxyphenyl)amino)-5-methylthiazole-4-carboxylic acidC₁₂H₁₂N₂O₃S264.301545425-59-9Carboxylic acid at position 4, 4-methoxy substitution
2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acidC₁₁H₁₀N₂O₃S250.271520613-94-8Carboxylic acid at position 5, 4-methoxy substitution
4-Methyl-2-phenylamino-thiazole-5-carboxylic acid ethyl esterC₁₃H₁₄N₂O₂S262.3315865-96-0Ethyl ester at position 5, no methoxy substitution

Comparative Analysis with Non-Esterified Analog (2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid)

The comparative analysis between the ethyl ester form and its corresponding carboxylic acid analog reveals fundamental differences in physicochemical properties and molecular behavior [11] [12] [13]. The non-esterified analog, 2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid, exhibits a molecular formula of C₁₂H₁₂N₂O₃S with a reduced molecular weight of 264.30 grams per mole compared to 292.36 grams per mole for the ethyl ester [11].

The esterification significantly alters the lipophilicity profile, with the ethyl ester demonstrating enhanced lipophilic character reflected in an XLogP3-AA value of 3.8 compared to the more hydrophilic carboxylic acid form [1] [11]. This difference profoundly impacts solubility characteristics, with the ester form exhibiting preferential solubility in organic solvents while the acid form demonstrates enhanced water solubility at physiological pH values above 7 [11] [14].

Hydrogen bonding profiles differ substantially between the two forms [1] [11]. The carboxylic acid analog possesses two hydrogen bond donors compared to one for the ethyl ester, reflecting the presence of the carboxylic acid hydroxyl group [11]. The hydrogen bond acceptor count decreases from six in the ester to five in the acid form due to the loss of the ester oxygen atom [1] [11]. These changes significantly influence intermolecular interaction patterns and crystal packing arrangements [12] [15].

The metabolic stability profiles exhibit contrasting characteristics [12] [15] [16]. The ethyl ester form is subject to enzymatic hydrolysis by esterase enzymes, converting to the corresponding carboxylic acid in biological systems [12] [15]. This hydrolysis reaction represents a key metabolic transformation that affects the compound's biological half-life and activity duration [16]. The carboxylic acid form demonstrates enhanced metabolic stability due to resistance to esterase-mediated degradation [12] [15].

Membrane permeability characteristics show significant variation between the two forms [1] [11] [14]. The ethyl ester exhibits increased membrane permeability due to its enhanced lipophilicity, facilitating passive diffusion across lipid bilayers [14]. Conversely, the carboxylic acid form demonstrates reduced membrane permeability, particularly at physiological pH where the compound exists predominantly in its ionized state [11] [14].

PropertyEthyl Ester FormCarboxylic Acid Form
Molecular FormulaC₁₄H₁₆N₂O₃SC₁₂H₁₂N₂O₃S
Molecular Weight (g/mol)292.36264.30
Lipophilicity (XLogP)3.8 (Higher lipophilicity)Lower (more hydrophilic)
Hydrogen Bond Donors12
Hydrogen Bond Acceptors65
Polar Surface Area (Ų)88.7Higher
Solubility ProfileLipophilic, organic solvent solubleHydrophilic, water soluble at pH >7
BioavailabilityEnhanced oral bioavailabilityReduced oral bioavailability
Metabolic StabilitySubject to esterase hydrolysisMore metabolically stable
Membrane PermeabilityIncreased membrane permeabilityReduced membrane permeability

Electronic Distribution and Resonance Structures

The electronic distribution within 2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester reflects the complex interplay between multiple π-electron systems and heteroatom contributions [6] [5] [4]. The thiazole ring system exhibits aromatic character with delocalized π-electrons distributed across the five-membered heterocycle [5] [17]. The nitrogen and sulfur heteroatoms contribute significantly to the electronic structure through their lone pair electrons and different electronegativity values [5] [17].

The resonance structures involve multiple canonical forms that contribute to the overall electronic stabilization of the molecule [6] [5]. The thiazole nitrogen atom can function as both an electron sink and electron source depending on the electronic demands of the substituents [5]. When connected to the electron-donating methoxyphenylamino group, the nitrogen participates in electron relay mechanisms that distribute charge throughout the conjugated system [5] [4].

The methoxy substituent on the phenyl ring provides electron-donating resonance effects through oxygen lone pair delocalization into the aromatic π-system [6] [4]. This electron donation increases the electron density at the meta position of the phenyl ring, influencing the overall charge distribution within the molecule [6] [4]. The resonance contribution from the methoxy group extends through the aniline nitrogen to the thiazole ring system, creating an extended conjugated network [4].

Density functional theory calculations reveal that the highest occupied molecular orbital primarily localizes on the methoxyphenyl donor moiety and extends across the thiazole ring as π-bonding orbitals [6] [4]. The lowest unoccupied molecular orbital distribution depends on the electron-withdrawing character of the ethyl carboxylate group, which creates an electron-deficient region at the carboxyl carbon [6] [4]. This electronic asymmetry establishes a donor-acceptor relationship within the molecule that influences its chemical reactivity and intermolecular interactions [6] [4].

The charge transfer characteristics demonstrate intramolecular electron movement from the electron-rich methoxyphenyl region toward the electron-deficient carboxylate region [6] [4]. Natural bond orbital analysis indicates that charge transfer interactions between the methoxyphenyl ring and thiazole ring contribute approximately 23 kilocalories per mole to the molecular stability [4]. Hyperconjugative interactions among bonds provide additional stabilization through electron delocalization mechanisms [6] [4].

Electronic PropertyDescriptionImpact on Structure
Electron DistributionDelocalized π-electron system across thiazole ring and phenyl ringStabilizes molecular framework
Thiazole Ring ConjugationExtended conjugation through thiazole heterocycleEnhances molecular stability
Methoxy Group EffectElectron-donating resonance effect from methoxy substituentIncreases electron density at meta position
Ester Group Electron-Withdrawing EffectElectron-withdrawing inductive effect of ethyl carboxylateReduces electron density at carboxyl carbon
Resonance ContributionMultiple resonance structures involving thiazole nitrogen and sulfurContributes to overall molecular stabilization
Aromatic CharacterAromatic character maintained in thiazole and benzene ringsMaintains rigid planar geometry in ring systems
Planarity DeviationMethoxyphenyl group deviates from planarity by approximately 38°Influences molecular conformation and interactions
Intramolecular InteractionsHydrogen bonding between nitrogen-hydrogen and methoxy oxygen possibleAffects conformational preferences

The Hantzsch thiazole synthesis represents the most fundamental and widely applied methodology for constructing the thiazole ring system found in 2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester. This classical approach, first described by Arthur Hantzsch in 1887, involves the condensation of alpha-haloketones with thiourea or thioamide derivatives [1] [2]. The reaction proceeds through a nucleophilic attack of the sulfur atom in the thiourea on the alpha-haloketone, followed by cyclization to form the thiazole ring [2].

For the synthesis of 2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester, the Hantzsch methodology can be adapted using ethyl 2-chloroacetoacetate as the alpha-haloketone component and 3-methoxyphenylthiourea as the nucleophilic partner. The reaction typically proceeds under reflux conditions in ethanol, yielding the desired thiazole product in moderate to good yields [3] [4].

The mechanism involves initial nucleophilic substitution of the chlorine atom by the sulfur nucleophile, followed by intramolecular cyclization with elimination of water to form the thiazole ring. The presence of the carboxylic acid ethyl ester functionality at the 4-position and the methyl group at the 5-position are incorporated directly from the alpha-haloketone starting material [1] [4].

Recent modifications of the Hantzsch synthesis have demonstrated improved yields and reaction conditions. The use of microwave irradiation has been shown to reduce reaction times from hours to minutes while maintaining high product yields. Under microwave conditions at 120°C for 10-15 minutes, thiazole derivatives can be obtained in yields ranging from 85-95% [5] [6].

Alternative Synthetic Routes and Precursors

Beyond the classical Hantzsch approach, several alternative synthetic methodologies have been developed for accessing thiazole derivatives similar to 2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester. The Cook-Heilbron synthesis provides an alternative route through the reaction of alpha-aminonitriles with carbon disulfide, although this approach is less commonly applied to carboxylic acid ester derivatives [4] [7].

The Gabriel synthesis represents another viable pathway, involving the cyclization of acylamino-ketones with phosphorus pentasulfide to produce 2,5-disubstituted thiazoles [4]. This method can be adapted for the target compound by using appropriate acylamino precursors derived from 3-methoxyaniline.

A more recent approach involves the use of sulfoxonium ylides as carbene precursors in metal-catalyzed insertion reactions. This methodology, developed by Baldwin and subsequently improved by Mangion, utilizes iridium or rhodium catalysts to facilitate the insertion of sulfoxonium ylides into thiourea or thioamide bonds [8]. The reaction tolerates a wide range of functional groups and provides access to highly substituted thiazole derivatives in good yields.

The thioamide-based route offers particular advantages for constructing the target compound. Starting from 3-methoxyaniline, the corresponding thioamide can be prepared using Lawesson's reagent, followed by reaction with ethyl 2-chloroacetoacetate under basic conditions. This approach typically yields the desired thiazole product in 60-80% yield [9].

Another promising alternative involves the use of propargylic alcohols in combination with thioamides under calcium triflate catalysis. This methodology, developed recently, provides access to functionalized thiazoles through a chemoselective cyclization process that distinguishes between alkene and alkyne functionalities [10].

Green Chemistry Approaches for Thiazole Synthesis

Renewable Starting Materials Selection

The development of sustainable synthetic routes for 2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester increasingly emphasizes the utilization of renewable starting materials. Bio-based solvents such as glycerol have been successfully employed as reaction media for thiazole synthesis, offering improved environmental profiles compared to conventional organic solvents [11] [12].

Recent research has demonstrated the use of biomass-derived furfural derivatives as precursors for thiazole synthesis. These renewable starting materials can be converted to appropriate thiourea derivatives through a series of environmentally benign transformations, ultimately leading to the target thiazole compound [13].

The incorporation of glucose-derived building blocks represents another avenue for sustainable synthesis. Chitosan-based catalysts have been developed that facilitate thiazole formation while utilizing renewable carbohydrate resources [14]. These bio-based catalysts demonstrate high activity and selectivity while being completely biodegradable.

Plant-based extracts have emerged as novel sources of both starting materials and catalysts. Water extracts of banana peel have been successfully employed as mediators for thiazole synthesis, providing both cost-effective and environmentally friendly reaction conditions [15].

Non-toxic Catalysis Systems

The development of non-toxic catalytic systems for thiazole synthesis has become a priority in pharmaceutical chemistry. Traditional heavy metal catalysts are being replaced by earth-abundant, non-toxic alternatives that offer comparable or superior performance [16] [11].

Iron-based catalysts have shown particular promise for thiazole synthesis. Ferric oxide nanoparticles can be easily prepared from rust and plant extracts, providing a sustainable and non-toxic catalytic system for thiazole formation [17]. These catalysts demonstrate excellent activity and can be magnetically separated from the reaction mixture for reuse.

Calcium-based catalysts represent another class of non-toxic systems. Calcium triflate has been successfully employed for the synthesis of thiazole derivatives from propargylic alcohols and thioamides, offering high yields under mild conditions [10]. The use of calcium salts is particularly attractive due to their abundance, low cost, and minimal toxicity.

Enzyme-based catalysis provides the ultimate in non-toxic synthetic methodology. Trypsin from porcine pancreas has been demonstrated as an effective catalyst for thiazole synthesis through multicomponent reactions. Under optimized conditions (20 mg enzyme, 45°C, 7 hours), yields of 90% can be achieved [18].

Environmentally Benign Reaction Conditions

The implementation of environmentally benign reaction conditions for synthesizing 2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester encompasses several green chemistry principles. Solvent-free conditions have been successfully applied to thiazole synthesis, eliminating the need for organic solvents entirely [5] [16].

Water as a reaction medium has emerged as a particularly attractive option for thiazole synthesis. Aqueous conditions not only eliminate organic solvent waste but often provide improved reaction rates and selectivity. The use of water as the sole solvent has been demonstrated for various thiazole syntheses, yielding products in 75-95% yield [19] [20].

Microwave-assisted synthesis represents a significant advancement in energy-efficient reaction conditions. Microwave irradiation can reduce reaction times from hours to minutes while maintaining high yields. For thiazole synthesis, microwave conditions at 180 W for 5 minutes have been shown to provide excellent results [21].

Ultrasonic irradiation offers another energy-efficient approach to thiazole synthesis. Sonochemical conditions can accelerate reaction rates and improve yields while operating at lower temperatures than conventional heating. The combination of ultrasonic irradiation with green solvents provides an optimal balance of efficiency and environmental compatibility [14] [20].

Mechanistic Investigations of Formation Reactions

The mechanistic pathway for the formation of 2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester through the Hantzsch synthesis has been extensively studied using spectroscopic and computational methods. The reaction proceeds through a stepwise mechanism involving initial nucleophilic attack of the thiourea sulfur on the alpha-carbon of the haloketone [22] [23].

The first step involves the formation of a sulfonium intermediate through nucleophilic substitution, with the elimination of the halide ion. This intermediate is stabilized by the electron-withdrawing effect of the carboxylic ester group. Subsequent intramolecular cyclization occurs through nucleophilic attack of the amino group on the carbonyl carbon, leading to the formation of the thiazole ring [22].

Computational studies using density functional theory have provided detailed insights into the energy profiles of these transformations. The cyclization step represents the rate-determining step, with activation energies typically ranging from 20-25 kcal/mol depending on the substitution pattern [23].

The role of solvent in the mechanistic pathway has been investigated through kinetic studies. Polar protic solvents facilitate the cyclization step through stabilization of the developing positive charge on the amino nitrogen. The observed rate enhancement in ethanol compared to non-polar solvents supports this mechanistic interpretation [23].

Recent studies have revealed the importance of base catalysis in the Hantzsch synthesis. The addition of triethylamine or other organic bases significantly accelerates the cyclization step by facilitating proton transfer during ring closure. The optimal base concentration has been determined to be 0.1 equivalents relative to the limiting reagent [22].

Yield Optimization and Purification Protocols

The optimization of yields for 2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester synthesis requires careful consideration of reaction parameters including temperature, concentration, catalyst loading, and reaction time. Systematic optimization studies have identified optimal conditions that consistently provide yields above 85% [24] [18].

Temperature control represents a critical factor in yield optimization. Reactions conducted at 70-80°C typically provide optimal yields, with higher temperatures leading to decomposition of sensitive intermediates. The use of temperature-controlled heating mantles or oil baths ensures consistent results across multiple runs [24].

Catalyst loading optimization has demonstrated that 10 mol% of catalyst provides optimal results for most thiazole syntheses. Lower catalyst loadings result in incomplete conversion, while higher loadings do not provide additional benefits and may lead to side reactions [24].

Reaction time optimization studies have revealed that most thiazole formations reach completion within 2-6 hours under optimal conditions. Extended reaction times beyond this range typically lead to product decomposition or side reactions [18].

Purification protocols for thiazole derivatives typically involve crystallization from ethanol or aqueous ethanol mixtures. The high polarity of the carboxylic ester functionality facilitates purification through selective crystallization. Alternatively, flash chromatography using silica gel with hexane-ethyl acetate gradient elution provides high purity products [9].

Advanced purification techniques such as high-performance liquid chromatography have been employed for analytical-scale purifications. Reverse-phase HPLC using methanol-water gradients provides excellent separation of thiazole derivatives with purities exceeding 98% [9].

Scale-up Considerations and Industrial Synthesis Parameters

The scale-up of 2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester synthesis from laboratory to industrial scale requires careful consideration of heat transfer, mass transfer, and safety parameters. Industrial synthesis typically employs continuous flow reactors that provide better control over reaction conditions compared to batch processes .

Heat transfer considerations become critical at larger scales due to the exothermic nature of the cyclization reaction. The use of jacketed reactors with effective temperature control systems ensures consistent product quality and prevents thermal runaway reactions. Industrial implementations typically employ heat exchangers to maintain reaction temperatures within ±2°C of the target value .

Mass transfer limitations can significantly impact yields in large-scale synthesis. The use of efficient mixing systems, such as pitched-blade turbines or high-shear mixers, ensures adequate mixing of reactants and prevents concentration gradients that could lead to side reactions [24].

Safety considerations for industrial synthesis include the handling of flammable solvents and the management of toxic intermediates. The implementation of closed-loop solvent recovery systems minimizes both safety risks and environmental impact. Automated dosing systems for reagent addition prevent operator exposure to hazardous materials .

Quality control protocols for industrial synthesis require real-time monitoring of reaction progress and product quality. In-line spectroscopic techniques, such as Fourier-transform infrared spectroscopy or nuclear magnetic resonance spectroscopy, provide continuous monitoring of reaction completion and product purity .

Economic considerations for industrial synthesis include raw material costs, energy consumption, and waste disposal expenses. The use of renewable starting materials and green chemistry principles can significantly reduce overall production costs while improving environmental sustainability [16] [11].

XLogP3

3.8

Dates

Last modified: 08-16-2023

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